molecular formula C10H15N3O B6176796 6-[(morpholin-4-yl)methyl]pyridin-3-amine CAS No. 1147181-18-7

6-[(morpholin-4-yl)methyl]pyridin-3-amine

Cat. No. B6176796
CAS RN: 1147181-18-7
M. Wt: 193.2
InChI Key:
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Description

6-[(morpholin-4-yl)methyl]pyridin-3-amine (6-MMP) is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 6-MMP is a nitrogen-containing heterocyclic compound that is composed of a pyridine ring and a morpholine ring. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 6-MMP has also been used as a tool for studying enzyme-catalyzed reactions and as a reagent for the synthesis of other compounds.

Scientific Research Applications

6-[(morpholin-4-yl)methyl]pyridin-3-amine has been studied extensively for its potential applications in various scientific fields. The compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 6-[(morpholin-4-yl)methyl]pyridin-3-amine has also been used as a tool for studying enzyme-catalyzed reactions and as a reagent for the synthesis of other compounds.
6-[(morpholin-4-yl)methyl]pyridin-3-amine has been studied as a potential therapeutic agent for the treatment of various diseases and conditions. The compound has been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of rheumatoid arthritis and other inflammatory diseases. In addition, 6-[(morpholin-4-yl)methyl]pyridin-3-amine has been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor activity. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 6-[(morpholin-4-yl)methyl]pyridin-3-amine is not yet fully understood. However, it is believed that the compound has multiple mechanisms of action. The compound has been found to have anti-inflammatory activity, which is believed to be due to its ability to inhibit the production of pro-inflammatory mediators. In addition, 6-[(morpholin-4-yl)methyl]pyridin-3-amine has been found to have anti-tumor activity, which is believed to be due to its ability to inhibit the growth and proliferation of tumor cells. The compound has also been found to have anti-oxidant activity, which is believed to be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[(morpholin-4-yl)methyl]pyridin-3-amine have been studied extensively. The compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 6-[(morpholin-4-yl)methyl]pyridin-3-amine has been found to have a variety of metabolic effects, including the inhibition of enzymes involved in the metabolism of fatty acids and the regulation of glucose metabolism. The compound has also been found to have an effect on the immune system, as it has been found to modulate the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(morpholin-4-yl)methyl]pyridin-3-amine in laboratory experiments include its low cost and availability, its wide range of biological activities, and its ability to be used as a tool for studying enzyme-catalyzed reactions. The main limitation of using 6-[(morpholin-4-yl)methyl]pyridin-3-amine in laboratory experiments is its potential toxicity. The compound has been found to have a variety of metabolic effects, and it is important to use the compound with caution in order to avoid any potential adverse effects.

Future Directions

The potential future directions for 6-[(morpholin-4-yl)methyl]pyridin-3-amine are numerous. The compound has been found to have a wide range of biological activities, and further research is needed to better understand the mechanism of action of the compound and to identify potential therapeutic applications. In addition, further research is needed to identify the potential toxicity of the compound and to develop safe and effective methods for the synthesis of the compound. Finally, further research is needed to explore the potential applications of 6-[(morpholin-4-yl)methyl]pyridin-3-amine in other scientific fields, such as material science and nanotechnology.

Synthesis Methods

6-[(morpholin-4-yl)methyl]pyridin-3-amine can be synthesized by a number of methods, including the condensation of morpholine and pyridine derivatives, the oxidation of morpholine derivatives, and the reaction of alkyl halides and morpholine derivatives. The most common method for the synthesis of 6-[(morpholin-4-yl)methyl]pyridin-3-amine is the condensation of morpholine and pyridine derivatives. This method involves the reaction of a pyridine derivative, such as pyridine-2-carboxaldehyde, with a morpholine derivative, such as morpholine-4-carboxaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction produces 6-[(morpholin-4-yl)methyl]pyridin-3-amine as the major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(morpholin-4-yl)methyl]pyridin-3-amine involves the reaction of 3-chloropyridine with morpholine followed by reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with formaldehyde to form the final product.", "Starting Materials": [ "3-chloropyridine", "morpholine", "sodium borohydride", "formaldehyde" ], "Reaction": [ "Step 1: 3-chloropyridine is reacted with morpholine in the presence of a base such as potassium carbonate to form 6-(morpholin-4-yl)pyridine.", "Step 2: The resulting intermediate is then reduced with sodium borohydride in the presence of a solvent such as ethanol to form 6-(morpholin-4-yl)pyridin-3-amine.", "Step 3: The amine is then reacted with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid to form 6-[(morpholin-4-yl)methyl]pyridin-3-amine." ] }

CAS RN

1147181-18-7

Product Name

6-[(morpholin-4-yl)methyl]pyridin-3-amine

Molecular Formula

C10H15N3O

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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